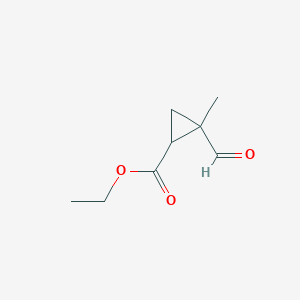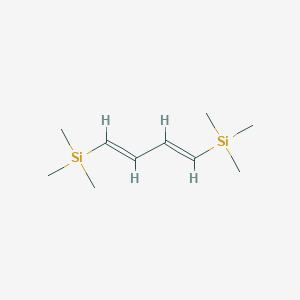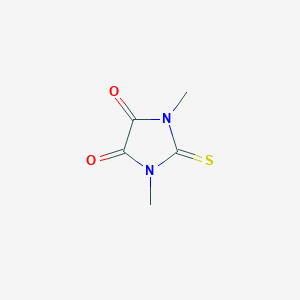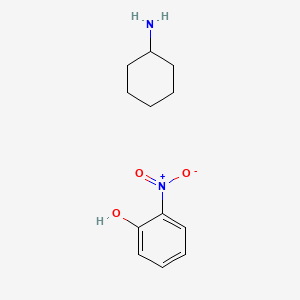
Cycloocta-3,5,7-triene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta-3,5,7-triene-1,2-dione is an organic compound with a unique structure characterized by a cyclooctane ring with three conjugated double bonds and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloocta-3,5,7-triene-1,2-dione can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the dehydration of alcohols and dehydrohalogenation of organohalides are frequently used to prepare conjugated dienes, which can then be further transformed into this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Cycloocta-3,5,7-triene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cycloocta-3,5,7-triene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and advanced composites
Mecanismo De Acción
The mechanism by which cycloocta-3,5,7-triene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: Another cyclic compound with four conjugated double bonds, known for its unique reactivity and non-aromatic nature.
Cyclooctane: A saturated cyclic compound with no double bonds, used as a reference for studying the effects of unsaturation.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds, often compared to cycloocta-3,5,7-triene-1,2-dione for its similar structure.
Uniqueness
This compound stands out due to its specific arrangement of double bonds and ketone groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20665-78-5 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
cycloocta-3,5,7-triene-1,2-dione |
InChI |
InChI=1S/C8H6O2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H |
Clave InChI |
HVTBDAVLFUXUBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=O)C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)

![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)

![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)






